5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one
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Overview
Description
5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring fused with a pyridine moiety, making it a valuable scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one typically involves the reaction of aminoguanidine with pyridinecarboxylic acids under acid catalysis conditions . The reaction conditions, such as the molar ratio of reagents, temperature, and synthesis duration, significantly affect the yield of the product .
Industrial Production Methods: Industrial production methods for this compound often utilize a single-reactor approach to streamline the synthesis process. This method involves the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as NaOCl or MnO2.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: NaOCl, MnO2, Pb(OAc)4
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: Medicinally, the compound has shown promise in the development of anti-inflammatory and anticancer agents. Its derivatives are being explored for their efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
3-Pyridyl-substituted 5-amino-1,2,4-triazoles: These compounds share a similar pyridine moiety but differ in the triazole ring structure.
5-Amino-1-phenyl-3-methylpyrazole: This compound has a phenyl group instead of a pyridine moiety, leading to different chemical and biological properties.
Uniqueness: The uniqueness of 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one lies in its fused pyrazole-pyridine structure, which provides a distinct set of chemical reactivity and biological activity. This structure allows for versatile modifications, making it a valuable scaffold in drug discovery and industrial applications .
Properties
IUPAC Name |
3-amino-2-pyridin-2-yl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-5-8(13)11-12(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYMKZBWOFGDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126583-28-6 |
Source
|
Record name | 5-amino-1-(pyridin-2-yl)-2,3-dihydro-1H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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